molecular formula C8H6N2OS B107003 Benzo[d]isothiazole-3-carboxamide CAS No. 16807-21-9

Benzo[d]isothiazole-3-carboxamide

Cat. No. B107003
Key on ui cas rn: 16807-21-9
M. Wt: 178.21 g/mol
InChI Key: BAKAGHXBJJLTDB-UHFFFAOYSA-N
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Patent
US06706663B2

Procedure details

A mixture of 1,2-benzisothiazole-3-carboxamide (5.0 g, 0.028 mole) and 1N aqueous sodium hydroxide (55 ml) is heated on a steam bath until solution is achieved (approximately 30 minutes), cooled to room temperature, and acidified with 2N hydrochloric acid. The resulting precipitate is filtered and dried in vacuo to afford the title compound (1.85 g, 96%) as a white solid, which is identified by NMR and IR spectral analysis.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]([C:10](N)=[O:11])=[N:2]1.[OH-:13].[Na+].Cl>>[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]([C:10]([OH:11])=[O:13])=[N:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
S1N=C(C2=C1C=CC=C2)C(=O)N
Name
Quantity
55 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated on a steam bath until solution
CUSTOM
Type
CUSTOM
Details
(approximately 30 minutes)
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
S1N=C(C2=C1C=CC=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.85 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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